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Compound of Interest

Compound Name: AZD7687

Cat. No.: B605777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an

enzyme crucial for the final step of triglyceride synthesis.[1][2][3] This technical guide provides

a comprehensive overview of the known physicochemical properties and solubility of AZD7687.

The information is curated to support researchers and professionals in drug development in

their understanding and utilization of this compound. While extensive clinical and

pharmacological data are available, this document focuses on the fundamental chemical and

physical characteristics of AZD7687. It is important to note that experimentally determined

values for properties such as logP and pKa are not readily available in the public domain;

therefore, this guide also outlines standard experimental protocols for their determination.

Physicochemical Properties
A summary of the core physicochemical properties of AZD7687 is presented in the table below.

These parameters are fundamental to understanding the compound's behavior in biological

systems and for formulation development.
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Property Value Source

Molecular Formula C₂₁H₂₅N₃O₃ MedChemExpress

Molecular Weight 367.44 g/mol MedChemExpress

Appearance Solid MedChemExpress

logP (Predicted) Not available N/A

pKa (Predicted) Not available N/A

Note: Experimentally determined logP and pKa values for AZD7687 are not publicly available.

In the absence of experimental data, computational prediction methods can provide estimates

for these values.

Solubility Profile
The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and

excretion (ADME) profile. The following table summarizes the known solubility of AZD7687 in

various solvents.
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Solvent Solubility Observations Source

DMSO
≥ 50 mg/mL (≥ 136.08

mM)
- MedChemExpress[3]

In Vivo Formulation 1 2.5 mg/mL (6.80 mM)

Suspended solution.

Requires ultrasonic

warming. (10%

DMSO, 40% PEG300,

5% Tween-80, 45%

Saline)

MedChemExpress[3]

In Vivo Formulation 2
≥ 2.5 mg/mL (6.80

mM)

Clear solution. (10%

DMSO, 90% (20%

SBE-β-CD in Saline))

MedChemExpress[3]

Ethanol Not available - N/A

Methanol Not available - N/A

Acetone Not available - N/A

Phosphate Buffered

Saline (PBS)
Not available - N/A

Note: The solubility in common laboratory solvents such as ethanol, methanol, and acetone, as

well as in physiological buffers like PBS, has not been reported in publicly accessible literature.

Mechanism of Action and Signaling Pathway
AZD7687 functions as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2]

[3] DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step

where a fatty acyl-CoA is esterified to a diacylglycerol molecule to form a triglyceride.[4][5] This

process is central to the absorption of dietary fats in the small intestine and for the storage of

fat in tissues like the liver.[2] By inhibiting DGAT1, AZD7687 effectively reduces the synthesis

and subsequent absorption of triglycerides.
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Inhibition of Triglyceride Synthesis by AZD7687

Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a compound

are crucial for reproducible research. Below are standard methodologies that can be applied to

determine the logP, pKa, and solubility of AZD7687.

Determination of Octanol-Water Partition Coefficient
(logP)
The Shake-Flask method is the gold standard for experimentally determining the logP of a

compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and

water. The concentration of the compound in each phase is measured to determine the

partition coefficient.

Protocol:

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing

them vigorously and allowing them to separate.

Sample Preparation: Prepare a stock solution of AZD7687 in the aqueous phase.
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Partitioning: Add a known volume of the AZD7687 stock solution to a mixture of the pre-

saturated n-octanol and aqueous phases in a flask.

Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant

temperature to ensure equilibrium is reached.

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the

concentration of AZD7687 in each phase using a suitable analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: The logP is calculated using the following formula: logP =

log₁₀([AZD7687]octanol / [AZD7687]aqueous)
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Shake-Flask Method for logP Determination

Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a common and accurate method for pKa determination.

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is

added. The pKa is determined from the inflection point of the resulting titration curve.
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Protocol:

Sample Preparation: Dissolve a precisely weighed amount of AZD7687 in a suitable solvent

(e.g., water or a co-solvent system if solubility is low).

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a

calibrated pH electrode and a magnetic stirrer.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small,

precise increments.

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the

pH at the half-equivalence point. The equivalence point can be determined from the first or

second derivative of the titration curve.

Determination of Aqueous Solubility
The Shake-Flask method is also the definitive technique for determining thermodynamic

solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent to form a

saturated solution. The concentration of the dissolved compound is then measured.

Protocol:

Sample Preparation: Add an excess amount of solid AZD7687 to a vial containing the

solvent of interest (e.g., water, buffer of a specific pH).

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period

(e.g., 24-48 hours) to ensure that equilibrium is reached.

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or

centrifugation.
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Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of

AZD7687 using a validated analytical method (e.g., HPLC-UV).

Result: The measured concentration represents the thermodynamic solubility of AZD7687 in

the tested solvent at that temperature.

Clinical Context and Side Effects
Clinical trials of AZD7687 have provided proof of mechanism for its inhibitory effect on DGAT1,

demonstrating a marked reduction in postprandial triglyceride levels.[1] However, the

development of AZD7687 has been hampered by significant dose- and diet-related

gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][6][7][8] These adverse

effects have raised questions about the therapeutic window and the overall utility of DGAT1

inhibition as a treatment for metabolic diseases.[6][8]

Conclusion
AZD7687 is a well-characterized DGAT1 inhibitor with a clear mechanism of action. This guide

has summarized its key physicochemical properties and solubility data available in the public

domain. While some fundamental parameters like experimentally determined logP and pKa are

not currently available, the provided standard protocols offer a roadmap for their determination.

A thorough understanding of these properties is essential for any researcher or drug

development professional working with this compound, particularly for designing formulations

and interpreting biological data. The challenges highlighted by its clinical side-effect profile

underscore the importance of integrating physicochemical understanding with pharmacological

and clinical data in the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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